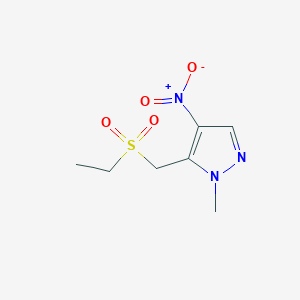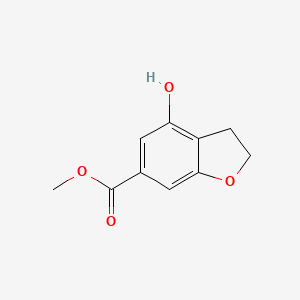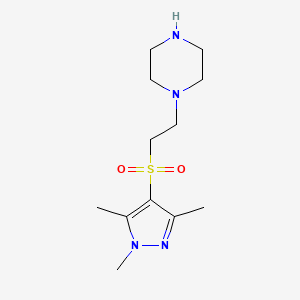
5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with an ethylsulfonylmethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Ethylsulfonylmethyl Substitution: The ethylsulfonylmethyl group can be introduced through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Ethylsulfonyl)-1-methyl-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyrazole ring.
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: Contains an ethylsulfonyl group but differs in the core structure and functional groups.
Uniqueness
5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles .
Eigenschaften
Molekularformel |
C7H11N3O4S |
|---|---|
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
5-(ethylsulfonylmethyl)-1-methyl-4-nitropyrazole |
InChI |
InChI=1S/C7H11N3O4S/c1-3-15(13,14)5-7-6(10(11)12)4-8-9(7)2/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
IGLKEJIEDYKQRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC1=C(C=NN1C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)


![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)

![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)





![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)

